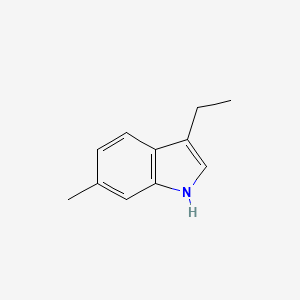

3-ethyl-6-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

3-ethyl-6-methyl-1H-indole |

InChI |

InChI=1S/C11H13N/c1-3-9-7-12-11-6-8(2)4-5-10(9)11/h4-7,12H,3H2,1-2H3 |

InChI Key |

CGRNRIWRVSONRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=CC(=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethyl 6 Methyl 1h Indole and Its Functionalized Analogues

Classical Indole (B1671886) Synthesis Methodologies Relevant to 3-ethyl-6-methyl-1H-indole Precursors

Established methods for indole synthesis, while over a century old, remain fundamental in organic chemistry. Their application to the precursors of 3-ethyl-6-methyl-1H-indole showcases their enduring utility.

Fischer Indole Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust reaction that forms indoles from the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of 3-ethyl-6-methyl-1H-indole, the logical starting materials would be p-tolylhydrazine and 2-pentanone. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgbyjus.com

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃. wikipedia.org The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product. While the traditional Fischer synthesis can sometimes lead to regioisomeric mixtures with unsymmetrical ketones, the use of specific catalysts and conditions can favor the desired isomer. byjus.com

A significant adaptation of this method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate. wikipedia.org This approach expands the scope of the Fischer synthesis to a wider range of starting materials.

Table 1: Key Aspects of the Fischer Indole Synthesis for 3-ethyl-6-methyl-1H-indole

| Feature | Description |

| Starting Materials | p-Tolylhydrazine and 2-pentanone |

| Key Intermediate | 2-Pentanone p-tolylhydrazone |

| Catalysts | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃) wikipedia.org |

| Mechanism Steps | Hydrazone formation, tautomerization, researchgate.netresearchgate.net-sigmatropic rearrangement, cyclization, ammonia elimination wikipedia.orgbyjus.com |

| Potential Challenge | Formation of regioisomers with unsymmetrical ketones byjus.com |

Madelung Synthesis and Related Cyclization Reactions

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium ethoxide. wikipedia.org To synthesize a precursor for 3-ethyl-6-methyl-1H-indole, one could envision starting with an appropriately substituted N-acyl derivative of 2,5-dimethylaniline. The high temperatures required (200–400 °C) can limit the functional group tolerance of this method. wikipedia.org

Modifications to the Madelung synthesis have been developed to overcome the harsh reaction conditions. The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, allowing for milder reaction conditions. wikipedia.org More recent advancements have introduced systems like LiN(SiMe₃)₂/CsF, which facilitate the synthesis of N-methyl-2-arylindoles in a one-pot process with high yields and broader functional group compatibility. organic-chemistry.org These modern variations could potentially be adapted for the synthesis of 3-ethyl-6-methyl-1H-indole precursors.

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis offers another classical route, typically starting from an o-nitrotoluene and diethyl oxalate. wikipedia.org For a 6-methyl substituted indole, the starting material would be 2-nitro-4-methyltoluene. The initial condensation reaction is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate derivative to form the indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.org

A notable variation is the Butin modification, which involves an intramolecular reaction where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org While the classical Reissert synthesis primarily yields indole-2-carboxylic acids, further functionalization at the 3-position would be required to obtain 3-ethyl-6-methyl-1H-indole.

Table 2: Comparison of Classical Indole Syntheses

| Synthesis Method | Key Starting Materials | General Conditions | Primary Product |

| Fischer | Phenylhydrazine and aldehyde/ketone | Acidic, heating wikipedia.org | 2,3-Disubstituted indoles |

| Madelung | N-Acyl-o-toluidine | Strong base, high temperature wikipedia.org | 2-Substituted indoles |

| Reissert | o-Nitrotoluene and diethyl oxalate | Base, then reductive cyclization wikipedia.org | Indole-2-carboxylic acids |

Modern Catalytic and Metal-Mediated Syntheses for Indole Derivatization

Modern synthetic chemistry has seen a surge in the use of transition metal catalysis to achieve highly efficient and selective transformations. These methods are particularly valuable for the derivatization of the indole core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions can be employed to introduce the ethyl group at the 3-position of a pre-formed 6-methylindole (B1295342) scaffold. For instance, a 3-halo-6-methylindole could undergo a Suzuki or Negishi coupling with an appropriate ethyl-organometallic reagent.

The synthesis of C3,C4-disubstituted indoles has been achieved through a palladium/norbornene cooperative catalysis, involving an ortho-amination and ipso-Heck cyclization cascade. nih.gov Furthermore, palladium-catalyzed reactions have been developed for the synthesis of indole-3-carboxylic acids and for the functionalization of indole-3-carbinol (B1674136) derivatives. nih.govacs.org These advanced strategies highlight the versatility of palladium catalysis in accessing complex indole structures.

Transition Metal-Catalyzed Cyclizations and Annulations

Beyond palladium, other transition metals like cobalt and copper have been utilized in indole synthesis. mdpi.com Transition metal-catalyzed alkyne annulation has emerged as a powerful strategy for constructing diverse cyclic frameworks. researchgate.net For example, cobalt-catalyzed cross-dehydrogenative coupling has been applied to the synthesis of indoles from ortho-alkenylanilines. mdpi.com

These methods often proceed under milder conditions than classical syntheses and can offer unique reactivity and selectivity. The development of dual-catalyst systems and electrochemical transformations continues to expand the scope of these reactions, providing novel pathways to functionalized indoles like 3-ethyl-6-methyl-1H-indole. mdpi.comresearchgate.net

Regioselective Functionalization Strategies for the Indole Nucleus

The functionalization of an existing indole core, such as 3-ethyl-6-methyl-1H-indole, presents a significant challenge due to the presence of multiple C-H bonds with varying degrees of reactivity. acs.orgresearchgate.net The indole scaffold contains C-H bonds at the C2, C4, C5, and C7 positions available for substitution. The inherent electronic properties of the indole ring typically favor electrophilic substitution at the C3 position; however, in the target molecule, this position is already occupied by an ethyl group. This blockage makes the C2 position of the pyrrole (B145914) ring and the C4, C5, and C7 positions of the benzenoid ring the primary targets for further modification. researchgate.netrsc.org

Achieving regioselectivity, particularly on the less reactive benzenoid ring, often necessitates the use of advanced synthetic methods, predominantly transition-metal-catalyzed C-H activation. acs.orgrsc.orgresearchgate.net These strategies frequently employ directing groups (DGs) temporarily installed on the indole nitrogen (N1 position) to steer the catalyst to a specific C-H bond, most commonly enabling functionalization at the C2 and C7 positions. snnu.edu.cn

Key regioselective functionalization strategies include:

C2-Position Functionalization: With the C3 position blocked, the C2 position becomes a prime site for functionalization. Various transition metal catalysts can facilitate the introduction of aryl, alkyl, and other groups at this position.

C4, C5, and C7-Position Functionalization: Modifying the benzenoid ring is considerably more challenging. acs.orgresearchgate.net Palladium-catalyzed reactions are widely used for direct arylation and alkenylation at the C4 and C7 positions, often guided by N-acyl or N-pivaloyl directing groups. researchgate.netnih.gov Rhodium catalysts have also proven effective for C-H alkylation, with regioselectivity being substrate-dependent; for instance, certain substrates can be directed for rare C6-alkylation. snnu.edu.cn Copper-catalyzed methods have also been developed for arylation at the C6 position. nih.gov

The table below summarizes various transition-metal-catalyzed regioselective functionalization reactions applicable to substituted indole scaffolds.

| Target Position | Reaction Type | Catalyst System (Typical) | Directing Group (if any) | Reference |

|---|---|---|---|---|

| C2 | Arylation / Alkenylation | Palladium (Pd) / Ruthenium (Ru) | Lewis-basic groups | rsc.orgresearchgate.net |

| C4 | Arylation / Quinonylation | Palladium (Pd) | 3-Formyl / Pivaloyl | researchgate.netnih.gov |

| C6 | Arylation / Borylation | Copper (Cu) / Iridium (Ir) | N-Acyl | snnu.edu.cnnih.gov |

| C7 | Arylation / Alkenylation | Palladium (Pd) / Rhodium (Rh) | N-Acyl / N-H (via H-bonding) | snnu.edu.cnnih.gov |

Synthesis of Precursors and Key Intermediates for 3-ethyl-6-methyl-1H-indole Scaffolds

The construction of the 3-ethyl-6-methyl-1H-indole core relies on established indole synthesis methodologies that assemble the bicyclic ring system from acyclic precursors. thieme-connect.com Two of the most prominent and adaptable methods for this purpose are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Fischer Indole Synthesis: This is arguably the most classic and widely used method for indole synthesis. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed condensation of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a acs.orgacs.org-sigmatropic rearrangement and cyclization. wikipedia.orgbyjus.com

For the specific synthesis of 3-ethyl-6-methyl-1H-indole, the key precursors are:

(4-methylphenyl)hydrazine: This precursor provides the benzene (B151609) portion of the indole, including the methyl group at the C6 position.

2-Pentanone (Ethyl methyl ketone): This ketone provides the atoms for the pyrrole ring, establishing the ethyl group at the C3 position.

The reaction proceeds through a key intermediate, the (4-methylphenyl)hydrazone of 2-pentanone, which is formed in the initial step. wikipedia.org Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride) induces the cyclization and aromatization to yield the final indole product. byjus.comnih.gov

Leimgruber-Batcho Indole Synthesis: This method offers a powerful and high-yielding alternative to the Fischer synthesis and is particularly useful for preparing indoles that are unsubstituted at the C2 and C3 positions, although it can be adapted. wikipedia.orgclockss.org The synthesis begins with an ortho-nitrotoluene derivative. wikipedia.org For the target molecule, a plausible starting material would be 4-methyl-2-nitrotoluene .

The key steps involve:

Formation of an enamine from the o-nitrotoluene by condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). wikipedia.orgresearchgate.net

Reductive cyclization of the resulting nitroenamine intermediate. researchgate.net A variety of reducing agents can be used, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, or stannous chloride. wikipedia.orgclockss.org This step simultaneously reduces the nitro group to an amine and facilitates the ring closure and aromatization to form the indole.

The table below outlines a plausible synthetic pathway for 3-ethyl-6-methyl-1H-indole using the Fischer Indole Synthesis.

| Step | Reactants | Reagents & Conditions | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1 | (4-methylphenyl)hydrazine, 2-Pentanone | Mild acid or heat | (E/Z)-2-Pentanone (4-methylphenyl)hydrazone | wikipedia.orgnih.gov |

| 2 | (E/Z)-2-Pentanone (4-methylphenyl)hydrazone | Brønsted or Lewis acid (e.g., PPA, ZnCl₂), Heat | 3-ethyl-6-methyl-1H-indole | wikipedia.orgthermofisher.com |

Chemical Transformations and Reactivity Profile of 3 Ethyl 6 Methyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Ring

The reactivity of the indole core is a focal point of its chemistry, with electrophilic substitutions being the most dominant class of reactions. bhu.ac.in

The preferred site for electrophilic substitution in unsubstituted indoles is the C-3 position, as the resulting cationic intermediate (indoleninium ion) is stabilized through delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, in 3-ethyl-6-methyl-1H-indole, the C-3 position is already occupied by an ethyl group. Consequently, electrophilic attack is redirected to other positions on the indole scaffold.

Reactivity at C-2: With the C-3 position blocked, electrophilic substitution can occur at the C-2 position. This pathway is generally less favored than C-3 attack in unsubstituted indoles because the resulting intermediate is less stable. bhu.ac.in However, in C-3 substituted indoles, C-2 becomes a viable site for functionalization, particularly after protection of the N-1 position. C-metallation, achieved by treating an N-protected indole with a strong base, can generate a lithiated intermediate at the C-2 position, which can then react with various electrophiles to yield 2-substituted indoles. bhu.ac.in

Reactivity at N-1: The nitrogen atom (N-1) of the indole ring possesses a lone pair of electrons and an acidic proton. It can act as a nucleophile or be deprotonated by a base. This allows for N-alkylation or N-acylation reactions. The N-H proton can be removed, and the resulting indolyl anion can react with electrophiles. bhu.ac.in This N-substitution is also a common strategy to protect the indole nitrogen and prevent side reactions during other transformations. bhu.ac.in

Reactivity on the Benzene Moiety: The benzene portion of the indole ring is less reactive towards electrophiles than the pyrrole (B145914) ring. However, the presence of the C-6 methyl group, an electron-donating group, activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho positions (C-5 and C-7). Given the structure, electrophilic attack is likely favored at the C-5 position. This is exemplified by the formation of 5-Bromo-3-ethyl-6-methyl-1H-indole, indicating that bromination occurs on the benzene ring. bldpharm.com

The differential reactivity of the various positions on the 3-ethyl-6-methyl-1H-indole ring allows for site-specific introduction of functional groups.

Strategic derivatization can be achieved through the careful selection of reagents and reaction conditions. For instance, direct electrophilic halogenation can introduce a halogen atom onto the activated benzene ring, primarily at the C-5 position. bldpharm.com

For derivatization at the C-2 position, a common strategy involves first protecting the indole nitrogen (N-1), for example with a phenylsulfonyl or t-butoxycarbonyl group. bhu.ac.in This is followed by directed metallation at C-2 using a strong base like n-butyllithium. The resulting 2-lithioindole intermediate is a powerful nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce new functional groups specifically at the C-2 position. bhu.ac.in

The table below summarizes key site-specific derivatization reactions.

| Position | Reaction Type | Reagents/Conditions | Product Type | Citation |

| N-1 | Alkylation | Base (e.g., NaH), Alkyl Halide (e.g., CH₃I) | N-Alkyl-3-ethyl-6-methyl-1H-indole | bhu.ac.in |

| C-2 | Lithiation & Electrophilic Quench | 1. N-protection (e.g., Boc₂O) 2. n-BuLi 3. Electrophile (E⁺) | N-protected 2-E-3-ethyl-6-methyl-1H-indole | bhu.ac.in |

| C-5 | Bromination | Electrophilic Brominating Agent (e.g., Br₂) | 5-Bromo-3-ethyl-6-methyl-1H-indole | bldpharm.com |

Transformations of the Ethyl Side Chain at C-3

The ethyl group at the C-3 position is not merely a passive substituent and can undergo its own set of chemical transformations.

The ethyl group is an alkyl chain and is generally stable under many reaction conditions. It is relatively resistant to mild oxidizing and reducing agents that might be used to transform other functional groups on a more complex indole derivative. For instance, reactions involving the reduction of a nitro group to an amine on a similar indole core proceed without affecting the ethyl substituent. evitachem.com Strong oxidizing conditions, such as with potassium permanganate (B83412) or chromium trioxide, would likely lead to the degradation of the electron-rich indole ring itself rather than selective oxidation of the ethyl group.

Despite its general stability, the ethyl side chain can be specifically functionalized. The carbon atom attached to the indole ring is a benzylic-like position, which can be a site for certain reactions.

A notable example is the electrochemical C(sp³)–H amination. Research has shown that alkyl-substituted indoles can undergo site-selective amination. For a substrate with a C-3 ethyl group, the reaction proceeds with good yield, proving that the secondary C(sp³)–H bond on the ethyl chain is reactive and can be selectively functionalized. rsc.org This method provides a direct route to introduce a nitrogen-containing functional group onto the ethyl side chain.

Further functionalization can be envisioned through radical-mediated processes, although specific examples for 3-ethyl-6-methyl-1H-indole are not extensively documented. Chain elongation could potentially be achieved by first functionalizing the ethyl group (e.g., via halogenation) and then using it as a handle for coupling reactions.

The table below details specific transformations of the ethyl side chain.

| Reaction Type | Reagents/Conditions | Functionalized Position | Product Description | Citation |

| C(sp³)–H Amination | Electrochemical catalysis, Carbonyl sulfamate | α-carbon of the ethyl group | Introduction of an amino group to the ethyl side chain | rsc.org |

Modifications of the Methyl Group at C-6

The methyl group attached to the benzene ring at the C-6 position also presents opportunities for chemical modification. Similar to the ethyl group at C-3, this methyl group is attached to an aromatic system, conferring benzylic-type reactivity.

This allows for reactions that are characteristic of toluene (B28343) and its derivatives. For example, free-radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could selectively halogenate the methyl group to yield a 6-(bromomethyl) derivative. This newly introduced bromomethyl group is a versatile functional handle. It can readily participate in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups (e.g., alcohols, ethers, amines, nitriles), thereby enabling further chain elongation and derivatization at the C-6 position. While this is a common transformation for benzylic methyl groups, specific documented examples starting from 3-ethyl-6-methyl-1H-indole require further investigation.

Conversion to other Alkyl or Functional Groups

The alkyl substituents on the 3-ethyl-6-methyl-1H-indole ring can be interconverted or used as handles to introduce new functional groups. The C3-position is particularly reactive. While the ethyl group itself is relatively stable, related structures show that a C3-alkyl group can be installed via the reduction of a corresponding acyl group. For instance, 3-acylindoles can be reduced to 3-alkylindoles using reagents like triethylsilane in trifluoroacetic acid. acs.org This provides a synthetic route to the 3-ethyl group from a 3-acetylindole (B1664109) precursor. acs.org

Furthermore, other functional groups can be introduced. The formyl group (-CHO) is a versatile functional group that can be added to the indole core, as seen in the synthesis of related indole-3-carbaldehydes. rsc.org Once installed, this group can undergo further transformations. For example, a formyl group on an indole ring can be oxidized to a carboxylic acid using agents like potassium permanganate or reduced to a hydroxyl group with sodium borohydride. smolecule.com The methyl group at the C6 position can also potentially undergo substitution reactions, allowing for further functionalization. smolecule.com

Below is a table summarizing potential functional group interconversions based on the reactivity of related indole derivatives.

| Starting Functional Group | Reagent/Condition | Product Functional Group | Reference |

| 3-Acyl | Triethylsilane, Trifluoroacetic acid | 3-Alkyl (e.g., Ethyl) | acs.org |

| 3-H | Vilsmeier-Haack or similar formylation | 3-Formyl | rsc.org |

| 3-Formyl | Potassium permanganate | 3-Carboxylic acid | smolecule.com |

| 3-Formyl | Sodium borohydride | 3-Hydroxymethyl | smolecule.com |

Cyclization and Annulation Reactions Involving 3-ethyl-6-methyl-1H-indole Intermediates

The indole nucleus is a valuable building block in the synthesis of complex, polycyclic heterocyclic systems through cyclization and annulation reactions. Intermediates derived from 3-ethyl-6-methyl-1H-indole can be employed to construct fused ring systems, which are common motifs in pharmacologically active compounds and natural products.

Palladium-catalyzed reactions are particularly powerful for these transformations. For example, a general strategy involves the palladium-catalyzed, carbon monoxide-mediated reductive cyclization of dinitro-dialkenylbenzenes to form pyrrolo[3,2-g]indoles. nih.gov This methodology demonstrates how a suitably functionalized benzene ring can be used to build a second pyrrole ring onto an existing indole framework. nih.gov Another sophisticated approach is the palladium-catalyzed intermolecular cascade annulation of 3-(2-iodobenzyl)-indoles with alkynes. nih.gov This reaction proceeds via carbopalladation of the alkyne followed by an electrophilic cyclization onto the C2 position of the indole, ultimately forming fused seven-membered rings. nih.gov The choice of base in such reactions can be critical, sometimes reversing the reaction pathway to favor the formation of five-membered rings instead. nih.gov

Other annulation strategies include Lewis acid-catalyzed [6+1] annulation reactions, which can construct seven-membered azepino[1,2-a]indole skeletons from functionalized indole precursors. researchgate.net Additionally, methyl trifluoromethanesulfonate (B1224126) (MeOTf) can induce the annulation of N-(2-cyanoaryl)indoles to produce indole–indolone scaffolds. acs.org These diverse methods highlight the utility of the indole core in creating architecturally complex molecules.

The table below outlines various types of cyclization reactions applicable to indole intermediates.

| Reaction Type | Key Reagents | Resulting Structure | Reference |

| Double Reductive Cyclization | Pd(dba)₂, PPh₃, CO | 1H,8H-Pyrrolo[3,2-g]indole | nih.gov |

| Carbopalladation-Annulation | PdCl₂(PPh₃)₂, Alkyne, Et₃N | Fused Seven-Membered Ring | nih.gov |

| [6+1] Annulation | Lewis Acid, Reformatsky Reagent | Azepino[1,2-a]indole | researchgate.net |

| MeOTf-Induced Annulation | MeOTf | Indolo[1,2-a]indol-10-imine | acs.org |

Miscellaneous Oxidative and Reductive Manipulations of the Indole Core

The indole core of 3-ethyl-6-methyl-1H-indole is susceptible to both oxidation and reduction, which can alter the heterocyclic structure itself. These transformations are distinct from the functional group interconversions of its substituents.

Autoxidation is a common reaction for 2,3-dialkylindoles. cdnsciencepub.com In the presence of oxygen, these compounds can form 3-hydroperoxyindolenine intermediates. cdnsciencepub.com For instance, the autoxidation of 2,3-diethylindole, a close analog of 3-ethyl-6-methyl-1H-indole, can lead to the formation of 2-acetyl-3-ethylindole. cdnsciencepub.com This process involves the initial formation of the hydroperoxide at the C3 position, which then rearranges. Similarly, 2-ethyl-3-methylindole has been shown to form 2-acetyl-3-methylindole via an isolable hydroperoxyindolenine intermediate. cdnsciencepub.com

Reductive manipulations often feature in the synthesis of the indole ring itself. One powerful method is the reductive cyclization of nitro-containing precursors. rsc.org For example, the reduction of o-nitrostyrene derivatives using palladium catalysts and carbon monoxide as the reductant is a known route to the indole scaffold. nih.gov This highlights that the oxidation state of the atoms forming the pyrrole ring can be manipulated. Another synthetic approach involves the reduction of oxindoles to indoles, which represents a formal reduction of the indole core. rsc.org

The following table details examples of oxidative and reductive manipulations of the indole core.

| Process | Description | Key Intermediates/Products | Reference |

| Autoxidation | Reaction with atmospheric oxygen, typically at the C3 position. | 3-Hydroperoxyindolenine, Oxidized dimers, Ring-opened products | cdnsciencepub.com |

| Reductive Cyclization | Formation of the indole ring from a nitro-precursor. | Indole from o-nitrostyrene | nih.govrsc.org |

| Reduction of Oxindole (B195798) | Conversion of an oxindole (2-indolone) to an indole. | Indole | rsc.org |

Advanced Analytical and Spectroscopic Characterization of 3 Ethyl 6 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-ethyl-6-methyl-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for complete structural assignment.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H-NMR spectrum of 3-ethyl-6-methyl-1H-indole is predicted to display distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by its electronic environment within the indole (B1671886) ring and the attached alkyl groups.

Indole N-H Proton: A broad singlet is expected for the proton attached to the nitrogen atom (N1-H), typically appearing in the downfield region (δ 8.0–8.5 ppm). Its broadness is due to quadrupole broadening and potential hydrogen exchange.

Aromatic Protons: The benzene (B151609) portion of the indole ring contains three aromatic protons. The proton at the C4 position (H-4) is expected to be a doublet, coupling with H-5. The proton at C7 (H-7) should appear as a singlet or a narrowly split signal due to the adjacent methyl group. The proton at C5 (H-5) will likely be a doublet of doublets, coupling to H-4.

Pyrrole (B145914) C2-H Proton: The proton at the C2 position is anticipated to be a singlet or a finely split multiplet, appearing around δ 6.9-7.1 ppm.

Ethyl Group Protons: The ethyl group at the C3 position will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a classic ethyl spin system. The methylene quartet would be expected around δ 2.7–2.8 ppm, while the methyl triplet would be further upfield around δ 1.2–1.4 ppm.

Methyl Group Protons: The methyl group at the C6 position will give rise to a sharp singlet around δ 2.4–2.5 ppm.

The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 8.0 - 8.5 | br s | - |

| H-7 | 7.4 - 7.5 | s | - |

| H-4 | 7.2 - 7.3 | d | ~8.0 |

| H-2 | 6.9 - 7.1 | s | - |

| H-5 | 6.8 - 6.9 | d | ~8.0 |

| C3-CH₂-CH₃ | 2.7 - 2.8 | q | ~7.5 |

| C6-CH₃ | 2.4 - 2.5 | s | - |

| C3-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.5 |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

The ¹³C-NMR spectrum provides confirmation of the carbon framework of the molecule. For 3-ethyl-6-methyl-1H-indole, eleven distinct signals are expected, corresponding to the eleven carbon atoms in the structure. The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom. Carbons within the aromatic system will appear in the δ 110–140 ppm range, while the aliphatic carbons of the ethyl and methyl groups will be found in the upfield region (δ 10–30 ppm).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | 136 - 138 |

| C6 | 131 - 133 |

| C3a | 128 - 130 |

| C2 | 122 - 124 |

| C4 | 120 - 122 |

| C5 | 119 - 121 |

| C3 | 116 - 118 |

| C7 | 110 - 112 |

| C6-CH₃ | 21 - 22 |

| C3-CH₂-CH₃ | 18 - 20 |

| C3-CH₂-CH₃ | 13 - 15 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between the adjacent aromatic protons H-4 and H-5.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal at δ 2.4-2.5 ppm to the ¹³C signal at δ 21-22 ppm, confirming the C6-methyl group.

The N-H proton to C2, C3, C3a, and C7a.

The C2-H proton to C3, C3a, and C7a.

Protons of the C3-ethyl group to C2, C3, and C3a.

Protons of the C6-methyl group to C5, C6, and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. A NOESY spectrum could show spatial proximity between the C2 proton and the methylene protons of the ethyl group at C3.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to confirm the elemental composition of 3-ethyl-6-methyl-1H-indole. The molecular formula of the compound is C₁₁H₁₃N. HRMS can measure the mass of the molecular ion with very high accuracy, allowing for the unambiguous determination of its chemical formula.

Molecular Formula: C₁₁H₁₃N

Calculated Monoisotopic Mass: 159.1048 g/mol

Expected HRMS Result ([M+H]⁺): An m/z value of 160.1121, corresponding to the formula C₁₁H₁₄N⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be used to analyze 3-ethyl-6-methyl-1H-indole in a complex mixture, providing its retention time as well as mass spectral data.

In the mass spectrometer, typically using an electrospray ionization (ESI) source, the compound would be detected as the protonated molecule [M+H]⁺ at m/z 160.1. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. For 3-alkylindoles, a characteristic fragmentation pathway is the benzylic cleavage of the alkyl substituent. For 3-ethyl-6-methyl-1H-indole, this would involve the loss of a methyl radical (•CH₃) from the ethyl group.

Parent Ion (MS¹): m/z 160.1 ([C₁₁H₁₃N+H]⁺)

Major Fragment Ion (MS²): m/z 144.1 ([M-CH₃]⁺), resulting from the loss of a methyl radical. This fragment corresponds to a stable quinolinium-like cation.

This fragmentation pattern provides strong evidence for the presence of a 3-ethyl substituent on the indole core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the identification and quantification of volatile and semi-volatile compounds. In the analysis of 3-ethyl-6-methyl-1H-indole, GC separates the compound from the sample matrix, after which MS provides detailed structural information based on its mass-to-charge ratio (m/z) and fragmentation pattern. thepharmajournal.comphytojournal.com

The identification process relies on comparing the acquired mass spectrum with reference spectra in databases like the National Institute of Standards and Technology (NIST) library. phytojournal.com The molecule first undergoes ionization, typically through electron ionization (EI), forming a molecular ion (M⁺). This high-energy ion then fragments in a predictable manner, yielding a unique mass spectrum that serves as a molecular fingerprint.

For 3-ethyl-6-methyl-1H-indole (molar mass: 159.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 159. The primary fragmentation pathway for substituted indoles often involves the cleavage of the substituent at the C3 position. A common fragmentation is the benzylic cleavage, resulting in the loss of a methyl group (•CH₃) from the ethyl side chain. This would produce a stable, resonance-stabilized cation [M-15]⁺ at m/z 144, which is often the most abundant fragment ion (the base peak). Another potential, though less significant, fragmentation could involve the loss of the entire ethyl group (•C₂H₅), leading to a fragment at m/z 130.

Table 1: Expected GC-MS Fragmentation Data for 3-ethyl-6-methyl-1H-indole

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Structural Representation | Significance |

| 159 | [C₁₁H₁₃N]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |

| 144 | [C₁₀H₁₀N]⁺ | [M-CH₃]⁺ | Base Peak, resulting from the loss of a methyl radical from the ethyl group. youtube.commiamioh.edu |

| 130 | [C₉H₈N]⁺ | [M-C₂H₅]⁺ | Resulting from the loss of an ethyl radical. |

Note: The fragmentation pattern is predicted based on established principles of mass spectrometry for indole alkaloids. nih.govresearchgate.net Specific retention time is dependent on the GC column and conditions used.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of the molecule's bonds.

The FT-IR spectrum of 3-ethyl-6-methyl-1H-indole is characterized by several key absorption bands. A sharp peak is expected in the 3500–3300 cm⁻¹ region, corresponding to the N-H stretching vibration of the indole ring. researchgate.net The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups are observed just below 3000 cm⁻¹. The region between 1600 cm⁻¹ and 1450 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic and pyrrole rings.

Table 2: Characteristic FT-IR Absorption Bands for 3-ethyl-6-methyl-1H-indole

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic (ethyl, methyl) C-H |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1470-1450 | C=C Stretch | Aromatic Ring |

| ~1340 | C-N Stretch | Aromatic Amine |

Note: The exact positions of the peaks can be influenced by the sample preparation method and the molecular environment. nih.gov

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in molecular polarizability. nih.gov For indole derivatives, Raman spectroscopy is particularly useful for characterizing the vibrations of the aromatic ring system. nih.gov

In the Raman spectrum of 3-ethyl-6-methyl-1H-indole, strong bands are anticipated for the indole ring breathing modes. The spectrum is typically divided into the fingerprint region (below 2000 cm⁻¹) and the high wavenumber region. nih.gov The N-H stretching vibration, which is strong in IR, is often weaker in Raman spectra. Conversely, C=C and C-C stretching vibrations of the rings tend to produce strong Raman signals. Density functional theory (DFT) calculations are often used to predict and assign the vibrational modes observed in Raman spectra for complex molecules like indole derivatives. researchgate.netnih.gov

Table 3: Predicted Raman Bands for 3-ethyl-6-methyl-1H-indole

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group / Assignment |

| ~3060 | C-H Stretch | Aromatic C-H |

| ~2930 | C-H Stretch | Aliphatic (ethyl, methyl) C-H |

| ~1620 | C=C Stretch | Indole Ring Vibration |

| ~1550 | Ring Stretch | Indole Ring Vibration |

| ~1360 | Ring Breathing | Indole Ring Vibration |

| ~750 | Ring Breathing | Indole Ring Vibration |

Note: These are predicted values based on studies of similar indole compounds such as 3-methylindole (B30407) and 3-ethylindole. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Column Chromatography and Thin-Layer Chromatography

Column chromatography and Thin-Layer Chromatography (TLC) are fundamental techniques for the purification and qualitative analysis of organic compounds. chemistryhall.com Both methods operate on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (a solvent or solvent mixture). orgchemboulder.com

For the purification of 3-ethyl-6-methyl-1H-indole, column chromatography using silica gel is a standard approach. amazonaws.comrsc.org A solvent system with low to moderate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is typically employed as the mobile phase. amazonaws.comrsc.org The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities.

TLC is used to monitor the progress of a reaction or the fractions from column chromatography. orgchemboulder.com A small amount of the sample is spotted on a silica-coated plate, which is then developed in a chamber containing the mobile phase. The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For 3-ethyl-6-methyl-1H-indole, an Rf value would typically be in the range of 0.3-0.5 with a hexane/ethyl acetate solvent system, indicating moderate polarity. Visualization is often achieved using UV light (at 254 nm), where the indole ring quenches fluorescence, appearing as a dark spot. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive technique used for the separation, identification, and quantification of compounds. acs.org It is particularly valuable for assessing the purity of synthesized compounds like 3-ethyl-6-methyl-1H-indole.

The most common mode for analyzing indole derivatives is reverse-phase HPLC (RP-HPLC). sielc.com In this method, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good separation of components with varying polarities. Detection is commonly performed using a UV detector, as the indole ring exhibits strong absorbance in the UV region (around 220 nm and 280 nm).

Table 4: Typical HPLC Conditions for Analysis of 3-ethyl-6-methyl-1H-indole

| Parameter | Condition |

| Column | C18 (Reverse-Phase), e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 25-40 °C |

Note: The retention time will depend on the specific gradient profile and column chemistry but is expected to be in the mid-to-late part of the gradient due to the compound's moderate lipophilicity.

Computational Chemistry and Theoretical Investigations on 3 Ethyl 6 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

No published DFT studies specifically detailing the optimized geometry, electronic properties, or spectroscopic data for 3-ethyl-6-methyl-1H-indole were found. Such a study would typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule, yielding its lowest energy conformation and a wealth of electronic information.

Similarly, there is no available literature on the application of ab initio (such as Hartree-Fock or Møller-Plesset perturbation theory) or semi-empirical methods (like AM1 or PM3) to investigate the electronic structure of 3-ethyl-6-methyl-1H-indole. These methods, with varying levels of theory and computational cost, would provide alternative perspectives on the molecule's properties.

Molecular Orbital Analysis and Reactivity Descriptors

Without computational data, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and consequently the HOMO-LUMO energy gap for 3-ethyl-6-methyl-1H-indole, remain undetermined. This energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

A Natural Bond Orbital (NBO) analysis would provide a detailed picture of the electron density distribution, revealing donor-acceptor interactions and the extent of charge delocalization within the 3-ethyl-6-methyl-1H-indole structure. No such analysis has been published, and therefore, data on the stabilization energies associated with these interactions are not available.

The calculation of Fukui functions and related electrophilicity/nucleophilicity indices, which are crucial for predicting the local reactivity of different atomic sites within the molecule, has not been performed or reported for 3-ethyl-6-methyl-1H-indole.

Prediction of Spectroscopic and Photophysical Properties

Theoretical predictions of spectroscopic properties are crucial for understanding the molecular structure and behavior of a compound. These computational methods allow for the simulation of spectra, which can then be compared with experimental data for validation.

Vibrational frequency calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the infrared (IR) and Raman spectra of 3-ethyl-6-methyl-1H-indole. These calculations identify the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.

For indole (B1671886) derivatives, characteristic vibrational frequencies include:

N-H Stretching: The indole N-H stretch is a prominent feature, typically appearing in the region of 3400-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ range.

C-N Stretching: These vibrations are usually found in the 1200-1350 cm⁻¹ region.

A theoretical study on a similar compound, 6-isocyano-1-methyl-1H-indole, demonstrated the sensitivity of specific vibrational modes to the molecular environment, highlighting the utility of these calculations. The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and achieve better agreement with experimental spectra.

Table 1: Predicted Characteristic Vibrational Modes for 3-ethyl-6-methyl-1H-indole

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C=C Aromatic Stretch | 1400 - 1600 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For an indole derivative like 3-ethyl-6-methyl-1H-indole, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic indole ring system. The positions of the ethyl and methyl groups can subtly influence the energies of these transitions, causing shifts in the absorption maxima (λmax) compared to unsubstituted indole. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can predict these λmax values and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. The MEP surface is colored to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack.

For 3-ethyl-6-methyl-1H-indole, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom of the indole ring due to its lone pair of electrons, and across the π-system of the aromatic rings. This indicates these are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the N-H hydrogen atom, making it a potential hydrogen bond donor site.

The MEP surface provides a clear, intuitive guide to the molecule's reactive behavior and intermolecular interaction sites.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their biological interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For 3-ethyl-6-methyl-1H-indole, the primary source of conformational flexibility is the rotation of the ethyl group at the C3 position.

Computational methods can be used to perform a systematic scan of the dihedral angle associated with the C2-C3-C(ethyl)-C(ethyl) bond to identify the potential energy surface. This analysis reveals the lowest energy (most stable) conformers and the energy barriers between different conformations. Such studies are essential for understanding how the molecule's shape influences its interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.

For 3-ethyl-6-methyl-1H-indole, docking simulations could be performed to investigate its potential binding affinity and mode of interaction with various biological targets. For instance, indole derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX). In a typical docking study, the 3D structure of the target protein is obtained, and the ligand is placed into the active site. The simulation then calculates the binding energy (or docking score), which indicates the strength of the interaction. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex.

Table 2: Example of Potential Molecular Docking Targets for Indole Derivatives

| Protein Target | Potential Biological Activity | Key Interactions |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Hydrogen bonding, hydrophobic interactions |

| Lanosterol 14α-demethylase | Antifungal | Hydrogen bonds, pi-stacked interactions |

These pre-biological studies are crucial for identifying potential therapeutic applications and guiding further experimental research.

Mechanistic and Preclinical Biological Research on 3 Ethyl 6 Methyl 1h Indole Derivatives

Investigations of Molecular and Cellular Targets

Derivatives of the indole (B1671886) scaffold have been extensively investigated for their interaction with various receptors, particularly the cannabinoid type 1 receptor (CB1). These compounds often act not as direct activators (agonists) but as allosteric modulators, which bind to a site on the receptor distinct from the primary binding site to fine-tune the receptor's function. nih.govmdpi.com

One such derivative, 6-methyl-3-[2-nitro-1-(thiophen-2-yl)ethyl]-2-phenyl-1H-indole, known as ZCZ011, has been identified as a positive allosteric modulator (PAM) of the CB1 receptor. nih.gov Studies have shown that ZCZ011 can increase the binding of agonists like [³H]-CP-55,940 and potentiate signaling stimulated by the endocannabinoid anandamide. nih.gov Similarly, indole-2-carboxamide derivatives have been synthesized and characterized for their allosteric modulation properties. nih.gov For instance, 5-chloro-3-ethyl-1-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ICAM-a) and its 3-pentyl analogue (ICAM-b) were found to enhance the binding of the cannabinoid agonist CP55,940. nih.gov ICAM-b, in particular, demonstrated significant positive cooperativity in this regard. nih.gov

The affinity of indole derivatives for cannabinoid receptors is highly dependent on their structural features. Structure-activity relationship studies on 3-(1-naphthoyl)indoles have shown that modifications, such as the length of the N1-alkyl chain and substitution at the C2 position of the indole ring, significantly influence binding affinity for both CB1 and CB2 receptors. nih.govnih.gov For example, a series of 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes showed significant CB1 receptor affinity with Ki values in the nanomolar range (17–23 nM). researchgate.net The position of substituents on the indole core is also crucial; chlorination at positions 2, 6, and 7 of a synthetic cannabinoid indole core largely retained high hCB1 binding affinities, whereas substitution at positions 4 and 5 reduced affinity. mdpi.com

Table 1: Receptor Binding Affinity of Selected Indole Derivatives

| Compound | Receptor | Binding Affinity (Ki) | Modulation Effect |

|---|---|---|---|

| 1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes | CB1 | 17-23 nM | Not specified |

| N-(4-pentynyl)-2-methylindole derivative (49) | hCB2 | 62.5 ± 10.0 nM | Antagonist |

| ZCZ011 | CB1 | Not specified | Positive Allosteric Modulator |

| ICAM-b | CB1 | Not specified | Positive Allosteric Modulator |

This table is interactive. Click on the headers to sort the data.

Indole derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in inflammation and metabolic disorders.

Cyclooxygenase-2 (COX-2) Inhibition: Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.net A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for anti-inflammatory activity. researchgate.net Among them, certain compounds showed significant COX-2 inhibition and were found to be potent anti-inflammatory agents. nih.govresearchgate.net Molecular docking studies of newly synthesized 3-ethyl-1H-indole derivatives predicted strong binding affinities to the COX-2 enzyme, with scores ranging from -11.35 to -10.40 kcal/mol, suggesting their potential as selective COX-2 inhibitors. researchgate.net Similarly, certain 1,3-dihydro-2H-indolin-2-one derivatives showed good COX-2 inhibitory activities, with IC50 values as low as 2.35 ± 0.04 µM. mdpi.com

α-amylase and α-glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes. nih.govnih.govresearchgate.net Several studies have highlighted the potential of indole derivatives as inhibitors of these enzymes. researchgate.netjksus.org Synthesized 3,3-di(indolyl)indolin-2-ones showed strong α-glucosidase inhibitory activity and comparatively lower α-amylase inhibition. nih.gov For instance, one derivative (compound 1i) exhibited 67 ± 13% α-glucosidase inhibition and 51 ± 4% α-amylase inhibition at a concentration of 50 μg/ml. nih.gov Another study on 6-chlorooxindole-derived compounds also demonstrated potent in vitro inhibition of both α-glucosidase and α-amylase in a dose-dependent manner. aboutscience.eu

Table 2: Enzyme Inhibition by Selected Indole Derivatives

| Compound Class | Target Enzyme | Inhibition Data |

|---|---|---|

| 1,3-dihydro-2H-indolin-2-one (4e) | COX-2 | IC50 = 2.35 ± 0.04 µM |

| 3,3-di(indolyl)indolin-2-one (1i) | α-glucosidase | 67 ± 13 % at 50 µg/ml |

| 3,3-di(indolyl)indolin-2-one (1i) | α-amylase | 51 ± 4 % at 50 µg/ml |

| 6-chlorooxindole derivative (C1) | α-glucosidase | IC50 = 35.266 μM |

| 2-(4-fluorophenyl)-substituted derivative (3b) | α-glucosidase | IC50 = 7.47 ± 0.05 µM |

This table is interactive. Click on the headers to sort the data.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. nih.govnih.gov Various indole-based compounds have been identified as potent tubulin polymerization inhibitors. nih.gov These agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent cell death.

For example, azaindole derivatives have been identified as microtubule polymerization inhibitors that bind directly to tubulin and interfere with colchicine binding. nih.gov Similarly, a class of sulfur-spaced trimethoxyphenyl derivatives bearing a heterocyclic ring on the indole nucleus showed potent inhibition of tubulin polymerization, with one compound exhibiting an IC50 value of 0.58 ± 0.06 µM. nih.gov Studies on indole-modified latonduine derivatives also revealed excellent microtubule-destabilizing activities, in some cases more potent than the well-known agent colchicine. acs.orgtum.de Molecular modeling of indole−furanone compounds has helped to elucidate the binding interactions within the colchicine binding site of tubulin, showing that specific orientations of the indole ring and its substituents are favorable for activity. acs.org

Cellular Response and Intracellular Pathway Modulation Studies

A significant mechanism of action for many anticancer indole derivatives is the induction of apoptosis (programmed cell death) and the disruption of the normal cell cycle in cancer cells.

Numerous studies have demonstrated that indole derivatives can cause cell cycle arrest at various phases. For instance, treatment of HCT116 colon cancer cells with certain 2-(thiophen-2-yl)-1H-indole derivatives led to a significant increase in the percentage of cells in the S and G2/M phases, halting cell division. nih.gov Similarly, novel N-alkylindole-isatin conjugates were found to arrest the cell cycle, and azaindole derivatives were shown to induce G2/M arrest. nih.govnih.gov 3-methyleneisoindolinone derivatives, which contain an indole-like core, have also been shown to disturb the cell cycle process, with different analogues causing arrest in the S-phase or G2/M phase in head and neck squamous cell carcinoma cells. acs.org

The induction of apoptosis is often a direct consequence of this cell cycle disruption. This process is frequently mediated by the activation of caspases, a family of proteases crucial for executing apoptosis. nih.govnih.gov Indole-2-carboxamide derivatives, for example, were shown to act as caspase-3 activators, significantly increasing levels of this protein in A-549 cancer cells. nih.gov Another study found that potent indole derivatives elevated caspase-3 levels in pancreatic cancer cells by approximately eightfold compared to untreated cells. nih.gov The pro-apoptotic activity of these compounds is a key component of their potential as anticancer agents. nih.govresearchgate.net

Table 3: Effect of Indole Derivatives on Cell Cycle Distribution in HCT116 Cells

| Treatment | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|

| Control | Not specified | Not specified |

| Compound 4g | Significant Increase | Significant Increase |

| Compound 4c | Significant Increase | Significant Increase |

| Compound 4a | Significant Increase | Significant Increase |

Data from a study on 2-(thiophen-2-yl)-1H-indole derivatives, indicating a shift in cell population to the S and G2/M phases upon treatment. nih.gov

The biological effects of 3-ethyl-6-methyl-1H-indole derivatives are underpinned by their ability to modulate the expression and activity of key genes and proteins involved in cellular signaling pathways.

Research has shown that these compounds can influence proteins that regulate the cell cycle and apoptosis. For example, the anticancer activity of novel [(N-alkyl-3-indolylmethylene)hydrazono]oxindoles has been linked to the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, and Bcl-2, an anti-apoptotic protein. nih.gov By inhibiting these proteins, the compounds effectively remove the brakes on cell cycle progression and the blocks on apoptosis, leading to cancer cell death.

Furthermore, indole derivatives can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. In a study on 2-(thiophen-2-yl)-1H-indole derivatives, the compounds were found to exert their antitumor effects in part through the downregulation of miR-25 in colorectal cancer cells. nih.gov The modulation of signaling pathways is also evident in their interaction with receptors. For example, the indole-2-carboxamide ICAM-b, despite having negative modulatory effects on G-protein coupling to the CB1 receptor, was found to induce β-arrestin-mediated downstream activation of the extracellular signal-regulated kinase (ERK) signaling pathway, indicating a biased signaling response. nih.gov

Oxidative Stress Response and Antioxidant Mechanisms

Indole derivatives, including those related to the 3-ethyl-6-methyl-1H-indole scaffold, have demonstrated significant antioxidant properties and the ability to modulate cellular responses to oxidative stress. The indole nucleus itself is recognized for its capacity to act as a radical scavenger, a property attributed to its high resonance stability and the low activation energy required for direct reactions with free radicals. unica.it

Research into C-3 substituted indole derivatives has elucidated several mechanisms underlying their antioxidant activity. A primary mechanism involves the transfer of a hydrogen atom from the indole nitrogen (N-H) to quench free radicals, a process that results in a resonance-stabilized indolyl radical. researchgate.net This stabilization is crucial for the antioxidant effect, highlighting that an unsubstituted indole nitrogen atom is often mandatory for potent activity. researchgate.netnih.gov The antioxidant capacity is also influenced by the nature of the substituent at the C-3 position, which can modulate the molecule's ability to donate an electron. researchgate.netnih.gov Therefore, both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms are proposed to contribute to the radical-scavenging effects of these compounds. researchgate.net

Beyond direct radical scavenging, these derivatives exhibit cytoprotective effects against oxidative damage in cellular models. Studies using human red blood cells (RBCs) have shown that many C-3 substituted indole derivatives can protect the cells from oxidative hemolysis induced by agents like 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH). nih.govnih.gov This cytoprotective action is largely attributed to beneficial interactions with the components of the RBC membrane. nih.govmdpi.com The compounds may form hydrogen bonds with phosphate groups of lipids or engage in electrostatic interactions, thereby stabilizing the membrane and protecting the cell from oxidative damage. nih.gov For instance, indole–phenolic hybrids have shown strong cytoprotective effects in cellular models by counteracting reactive oxygen species (ROS). mdpi.com

Furthermore, certain synthetic indole derivatives have been developed as neuroprotective agents specifically designed to combat oxidative stress in neuronal pathologies. nih.gov These compounds have shown remarkable antioxidant efficacy in brain homogenates by protecting lipids and enzymes like creatine kinase from oxidative impairment. nih.gov The indoleamine melatonin, a well-known natural indole derivative, also exerts its neuroprotective and cytoprotective effects in part through its potent radical scavenging activity. nih.gov

Structure-Activity Relationship (SAR) Analyses for Pharmacological Modulators

The biological activity of indole derivatives is profoundly influenced by the position, size, and electronic properties of substituents on the indole core. Structure-activity relationship (SAR) studies have provided critical insights into optimizing these compounds for various pharmacological effects, particularly as anticancer agents.

Substitution at the N-1 Position: The presence and nature of a substituent at the N-1 position (the indole nitrogen) are critical. For antiproliferative activity, an unsubstituted N-1 position, which retains a hydrogen atom, is often decisive for increasing potency. nih.gov However, in other contexts, N-1 substitution can be beneficial. For example, the substitution of a methyl group at the N-1 position of certain indole derivatives was found to enhance anticancer activity significantly—by as much as 60-fold compared to the unsubstituted counterparts. nih.gov

Substitution at the C-3 Position: The C-3 position is a frequent site for modification. The nature of the group at this position strongly dictates the antioxidant and cytoprotective properties. researchgate.netnih.gov For anticancer activity, substitutions like cyano, methoxycarbonyl, and formyl groups at the C-3 position of certain indole structures have been shown to restore potent tubulin polymerization inhibition and cytotoxicity. nih.gov Conversely, olefin substitutions at C-3 tend to result in lesser activity. nih.gov

Substitution on the Benzene (B151609) Ring (Positions C-4 to C-7): Modifications on the benzo portion of the indole ring are key determinants of activity.

Position and Nature of Groups: The position of a methoxy group, for instance, is a critical determinant of biological activity. nih.gov For some anticancer derivatives, substitution at the C-7 position of the indole ring was found to be the most favorable, while substitution at C-4 was the least favorable. nih.gov

Halogenation: The introduction of halogens, such as fluorine, chlorine, or bromine, at positions C-5 or C-7 can significantly affect cytotoxicity. nih.gov In some series, fluorine-substituted derivatives have demonstrated greater potency than their chlorine-substituted counterparts. nih.gov

Heterocyclic Rings: Attaching heterocyclic rings at the C-5, C-6, or C-7 positions has been explored to enhance anticancer properties. Studies have shown that 6- and 7-heterocyclyl-1H-indole derivatives can be potent inhibitors of tubulin polymerization and cancer cell growth. nih.govnih.gov

These SAR findings underscore that a delicate balance of steric and electronic factors, governed by the specific placement and nature of substituents, is essential for the pharmacological activity of indole derivatives.

Stereochemistry plays a pivotal role in the biological activity of chiral indole-containing compounds. The three-dimensional arrangement of atoms in these molecules can significantly affect their interaction with biological targets like enzymes and receptors, which are themselves chiral. This influence extends to target binding, metabolism, and cellular uptake, often resulting in substantial differences in potency and pharmacological profile between stereoisomers.

For many classes of chiral compounds, stereochemistry is a key driver of potency and pharmacokinetics. Enantiomers of a drug can exhibit different affinities for their target protein, with one isomer often being significantly more active than the other. This stereoselectivity arises because the precise spatial orientation of functional groups is critical for establishing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern ligand-protein binding.

Pharmacophore modeling and computational structure-activity relationship (SAR) studies are powerful tools used to understand the interaction between indole derivatives and their biological targets and to guide the design of new, more potent compounds. proceedings.scienceresearchgate.net These computational approaches help to identify the key structural features and physicochemical properties required for biological activity.

A pharmacophore model defines the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. For indole derivatives, pharmacophore models have been successfully generated for various targets, including enzymes like Janus Kinase 2 (JAK2) and monoamine oxidase (MAO), as well as for antiamyloidogenic activity. nih.govmdpi.comnih.gov For instance, one pharmacophore hypothesis for JAK2 inhibitors consisted of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings. researchgate.netnih.gov Such models are crucial for discriminating between active and inactive compounds and for virtual screening of compound libraries to identify new potential hits. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) analysis provides a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), are particularly useful as they consider the 3D properties of the molecules. nih.gov These models map the steric and electrostatic field contributions around the molecules, identifying regions where modifications are likely to increase or decrease activity. nih.gov For indole derivatives, 3D-QSAR models have been developed that show good predictive power, complementing pharmacophore models by quantifying the influence of specific physicochemical features on potency. proceedings.sciencemdpi.com

Molecular docking simulations further elucidate the binding mode of indole derivatives within the active site of their target protein. nih.govproceedings.science These simulations predict the preferred orientation of the ligand and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov This detailed molecular insight helps to rationalize observed SAR data and provides a structural basis for designing modifications to improve binding affinity and selectivity. nih.gov

Selected Biological Activities in in vitro and Preclinical Animal Models (Mechanistic Focus)

Derivatives of the indole scaffold are a significant class of compounds investigated for their anticancer potential, exhibiting cytotoxic effects against a wide array of human cancer cell lines through various mechanisms of action. nih.govnih.gov

Mechanisms of Cytotoxicity: The anticancer efficacy of indole derivatives is often multifactorial, targeting key cellular processes involved in cancer cell proliferation and survival. nih.gov

Inhibition of Tubulin Polymerization: A primary mechanism for many anticancer indole derivatives is the disruption of microtubule dynamics. nih.govtandfonline.com These compounds often act as tubulin polymerization inhibitors, binding to tubulin (typically at the colchicine binding site) and preventing the assembly of microtubules. nih.govnih.govacs.org This interference with microtubule function disrupts the formation of the mitotic spindle, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptotic cell death. nih.govmdpi.combohrium.com

Induction of Apoptosis: Indole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. nih.gov This is often a consequence of cell cycle arrest but can also be triggered through other pathways. Mechanistic studies show that these compounds can modulate the expression of apoptosis-related proteins, such as decreasing the levels of anti-apoptotic Bcl-2 and increasing the levels of pro-apoptotic Bax. mdpi.com The induction of apoptosis is frequently confirmed by observing chromatin condensation, nuclear fragmentation, and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.combohrium.comnih.gov

Cell Cycle Arrest: As a direct result of targeting cellular machinery like microtubules, many indole derivatives cause a halt in the cell cycle progression. nih.gov Flow cytometry analysis of treated cancer cells consistently shows an accumulation of cells in the G2/M phase, preventing them from completing mitosis and dividing. mdpi.comtandfonline.commdpi.com

Inhibition of Signaling Pathways: Some derivatives exert their effects by inhibiting critical signaling pathways that are often hyperactive in cancer, such as the Ras/Raf/MEK/ERK pathway. bohrium.com By decreasing the levels of phosphorylated, active proteins in these cascades, the compounds can suppress signals that promote cell growth and survival. bohrium.com

Activity in Cancer Cell Lines: The cytotoxic effects of indole derivatives have been demonstrated across a broad spectrum of human cancer cell lines. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Cytotoxic Activity of Selected Indole Derivatives in Human Cancer Cell Lines

| Compound Type/Reference | Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|---|

| Indole-thiophene derivative (6a) nih.gov | HT29 | Colon | Nanomolar range |

| Indole-thiophene derivative (6b) nih.gov | HepG2 | Liver | Nanomolar range |

| Indole-imidazole hybrid (7a/7b) nih.gov | Various | - | 1.6 - 3.7 nM |

| Benzimidazole-indole derivative (8) nih.gov | Various | - | ~50 nM |

| Chalcone-indole derivative (12) nih.gov | Various | - | 0.22 - 1.80 µM |

| 6-Bromoisatin nih.govmdpi.com | HT29 | Colon | ~100 µM |

| Tyrindoleninone nih.gov | HT29 | Colon | 390 µM |

| Indole-aryl amide (5) nih.gov | PC3 | Prostate | 0.39 µM |

| Indole-aryl amide (5) nih.gov | HT29 | Colon | 2.61 µM |

| Indole derivative (10b) tandfonline.com | K562 | Leukemia | 0.01 µM |

| Indole derivative (10b) tandfonline.com | A549 | Lung | 0.12 µM |

| Thiazolyl-indole-2-carboxamide (6i) acs.org | MCF-7 | Breast | 6.10 µM |

| Thiazolyl-indole-2-carboxamide (6v) acs.org | MCF-7 | Breast | 6.49 µM |

These studies demonstrate the broad-spectrum antiproliferative activity of indole-based compounds and highlight their potential as scaffolds for the development of novel anticancer agents. nih.govnih.govdntb.gov.uanih.gov

In vitro Antiviral Activity and Replication Suppression in Cell Cultures

Derivatives of the indole nucleus have been a significant area of focus in the search for novel antiviral agents due to their diverse therapeutic activities. nih.gov Research has demonstrated the potential of these compounds to inhibit the replication of various viruses in cell culture models.

One study investigated a series of water-soluble compounds based on 5-methoxyindole-3-carboxylic acid aminoalkyl esters, which are structurally similar to the antiviral drug arbidol. nih.gov Among this group, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro. nih.gov At a concentration of 52.0 μM, this compound completely inhibited the replication of the SARS-CoV-2 virus. nih.gov The compound also demonstrated suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89%. nih.gov

Further research into indole derivatives has identified compounds with activity against Hepatitis C Virus (HCV). researchgate.net Specifically, ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride and 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride showed micromolar activities against an HCV strain (JFH-1, genotype 2a) in a human hepatoma cell line (Huh7.3). researchgate.net

The broad antiviral potential of the indole scaffold is a subject of ongoing research, with various derivatives being synthesized and tested against a wide range of viral pathogens to identify lead compounds for further development. nih.govresearchgate.net

| Compound | Virus | Cell Line | Activity Metric | Result | Source |

|---|---|---|---|---|---|

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole dihydrochloride | SARS-CoV-2 | Vero E6 | IC50 | 1.06 µg/mL | nih.gov |

| Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV) | Huh7.3 | EC50 | 6.6 µM | researchgate.net |

| 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate hydrochloride | Hepatitis C Virus (HCV) | Huh7.3 | EC50 | 9.8 µM | researchgate.net |

Anti-inflammatory Effects in Experimental Animal Models (e.g., paw edema) and in vitro COX inhibition

Indole derivatives have been extensively investigated for their anti-inflammatory properties, with many studies demonstrating their efficacy in preclinical models of inflammation. cuestionesdefisioterapia.comcuestionesdefisioterapia.com A common model used for this evaluation is the carrageenan-induced paw edema test in rats, which assesses the ability of a compound to reduce acute inflammation. cuestionesdefisioterapia.comnih.gov

A study focused on new 3-ethyl-1H-indole derivatives containing imidazolidinone pharmacophores evaluated their anti-inflammatory activity using an egg-white-induced paw edema model in rats. researchgate.netajchem-a.com The synthesized compounds were found to significantly reduce inflammation when compared to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. ajchem-a.com One derivative, designated as Compound IIb, showed the highest efficacy with a prolonged reduction in paw edema. ajchem-a.com

The primary mechanism for the anti-inflammatory action of many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.gov Molecular docking studies predicted that the synthesized 3-ethyl-1H-indole derivatives have strong binding affinities for the COX-2 enzyme, with scores significantly higher than the reference drug meloxicam. ajchem-a.com